molecular formula C18H24N2OS B5736305 3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide

3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide

Cat. No.: B5736305
M. Wt: 316.5 g/mol
InChI Key: JKLPLPDMAABEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide, also known as DTB-TZB, is a synthetic compound that belongs to the family of thiazole-based benzamides. It has recently gained attention in the scientific community due to its potential application in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide is still under investigation. However, it is believed to inhibit the activity of enzymes by binding to their active sites, thereby preventing their normal function. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is thought to contribute to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and disrupting their normal metabolic processes. This compound has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be produced on a large scale, making it suitable for industrial applications. This compound has also been shown to have potent inhibitory activity against various enzymes, making it a useful tool for studying enzyme function. However, there are also limitations to the use of this compound in lab experiments. It may have off-target effects on other enzymes, leading to unintended consequences. Additionally, the mechanism of action of this compound is still not fully understood, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of 3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide. One area of research is the development of new drugs based on this compound. Its potent inhibitory activity against various enzymes makes it a promising candidate for the development of new drugs for the treatment of various diseases. Another area of research is the elucidation of the mechanism of action of this compound. Understanding how it works at the molecular level may provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which will be crucial for its eventual clinical use.

Synthesis Methods

3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide can be synthesized through a multistep process involving the reaction of 2-aminobenzothiazole with tert-butyl isocyanate and tert-butyl bromoacetate. The resulting product is then treated with hydrochloric acid and sodium hydroxide to yield the final compound. The synthesis method of this compound is relatively simple and can be carried out on a large scale, making it suitable for industrial applications.

Scientific Research Applications

3,5-di-tert-butyl-N-1,3-thiazol-2-ylbenzamide has been extensively studied in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes, including carbonic anhydrases, histone deacetylases, and protein kinases. This compound has also been shown to have anticancer, antimicrobial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.

Properties

IUPAC Name

3,5-ditert-butyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-17(2,3)13-9-12(10-14(11-13)18(4,5)6)15(21)20-16-19-7-8-22-16/h7-11H,1-6H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLPLPDMAABEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=NC=CS2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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